molecular formula C9H7F3O2 B1350636 3-(Trifluoromethyl)phenyl acetate CAS No. 78950-34-2

3-(Trifluoromethyl)phenyl acetate

Cat. No.: B1350636
CAS No.: 78950-34-2
M. Wt: 204.15 g/mol
InChI Key: CBAIJJMMUDSHOD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl acetate is an ester derivative where an acetate group is bonded to the phenyl ring at the meta position relative to a trifluoromethyl (-CF₃) substituent. For instance, derivatives like 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate (CAS 329930-23-6) and allyl acetates with trifluoromethylphenyl groups (e.g., 3i in ) demonstrate the versatility of this structural motif .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAIJJMMUDSHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380812
Record name 3-(Trifluoromethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78950-34-2
Record name 3-(Trifluoromethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenyl acetate typically involves the acylation of 3-(trifluoromethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or a base like sodium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl acetates.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyl acetate is primarily related to its ability to interact with biological targets through its trifluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to enzymes and receptors. The molecular pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetate Esters with Trifluoromethylphenyl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Yield/Purity Key Properties/Applications Reference
3-(3-Methoxyphenyl)-2-CF₃-allyl acetate (3i) C₁₉H₁₄F₆O₃* 412.3 24% (E/Z isomers) Exhibits E/Z isomerism; used in stereochemical studies. HRMS and NMR confirmed .
Methyl (2S)-2-hydroxy-2-[3-CF₃-phenyl]acetate C₁₀H₉F₃O₃ 234.2 98% purity Chiral building block; NMR data available .
4-({[3-CF₃-phenyl]amino}carbonyl)phenyl acetate C₁₆H₁₂F₃NO₃ 323.3 N/A Potential intermediate for bioactive molecules .
Ethyl 2-chloro-2-{2-[3-CF₃-phenyl]hydrazono}acetate C₁₁H₁₀ClF₃N₂O₂ 294.7 95–98% Hydrazone derivative; soluble in DMSO/chloroform .

*Note: Formula inferred from structural analogs in .

Key Observations:

  • Synthetic Yields: Trifluoromethylphenyl-containing acetates often exhibit moderate to high yields (e.g., 24% for 3i, 95–98% for hydrazono derivatives).
  • Isomerism : Allyl acetates like 3i demonstrate E/Z isomerism, impacting their reactivity and applications in catalysis .
  • Solubility: Hydrazono derivatives show solubility in polar aprotic solvents (DMSO, chloroform), suggesting utility in solution-phase synthesis .

Functionalized Derivatives

  • Ureido-Thiazole Acetates (): Ethyl 2-(4-((2-(4-(3-(3-CF₃-phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) achieves 92% yield, highlighting the -CF₃ group’s compatibility with multistep syntheses .
  • Indole and Oxadiazole Derivatives (): 2-(3-CF₃-phenyl)indole (80% yield) and oxadiazoles (e.g., 3z, 99% yield) emphasize the role of -CF₃ in enhancing lipophilicity for pharmaceutical applications .

Biological Activity

3-(Trifluoromethyl)phenyl acetate (TFMPA) is an organofluorine compound characterized by its trifluoromethyl group, which significantly influences its biological activity. This article explores the biochemical properties, mechanisms of action, and potential applications of TFMPA in various fields, including pharmaceuticals and agrochemicals.

  • Chemical Formula : C9_9H7_7F3_3O2_2
  • Molecular Weight : 220.15 g/mol
  • Structural Characteristics : The presence of the trifluoromethyl group (-CF3_3) enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design and synthesis.

Target Interactions

TFMPA is known to participate in various biochemical reactions, particularly in the Suzuki–Miyaura coupling process, a key method for forming carbon–carbon bonds. The trifluoromethyl group enhances the compound's reactivity and selectivity in these reactions .

Enzymatic Interactions

Research indicates that TFMPA interacts with several enzymes, notably carbonyl reductases, which are crucial for synthesizing chiral alcohols. This interaction plays a significant role in pharmaceutical manufacturing, where such intermediates are highly sought after .

Cellular Effects

TFMPA has been shown to influence cellular processes by modulating cell signaling pathways and gene expression. It can alter the activity of transcription factors, leading to changes in gene expression patterns. Additionally, it impacts cellular metabolism by affecting metabolic enzyme activity .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds containing trifluoromethyl groups. For instance, derivatives of TFMPA have exhibited selective activity against Chlamydia species, suggesting that the trifluoromethyl substitution is crucial for enhancing biological efficacy .

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InteractionModulates carbonyl reductase activity for chiral alcohol synthesis
Antimicrobial ActivitySelective against Chlamydia, with varying efficacy based on substitutions
Gene Expression ModulationAlters transcription factor activity impacting gene expression
Metabolic StabilityEnhanced stability due to trifluoromethyl group

Pharmacokinetics

TFMPA is noted for its stability under standard laboratory conditions but may degrade over time or under extreme conditions (high temperature or pH). This stability contributes to its utility in long-term biological studies .

Applications in Scientific Research

The versatility of TFMPA extends across various fields:

  • Pharmaceuticals : As a precursor in drug synthesis targeting neurological and inflammatory diseases.
  • Agrochemicals : Utilized for developing pesticides and herbicides with enhanced efficacy due to its unique electronic properties.
  • Material Science : Employed in creating specialty chemicals with high thermal stability and resistance to degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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